molecular formula C15H16N2O B1320354 4-amino-N-benzyl-N-methylbenzamide CAS No. 85592-78-5

4-amino-N-benzyl-N-methylbenzamide

Cat. No.: B1320354
CAS No.: 85592-78-5
M. Wt: 240.3 g/mol
InChI Key: ZYULNQTYVKBFDV-UHFFFAOYSA-N
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Description

4-amino-N-benzyl-N-methylbenzamide is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Cancer Treatment Research

4-Amino-N-benzyl-N-methylbenzamide is part of a series of novel kinesin spindle protein (KSP) inhibitors. Research has shown that these compounds, such as AZD4877, can arrest cells in mitosis, leading to monopolar spindle phenotype and cellular death, making them potential candidates for cancer treatment (Theoclitou et al., 2011).

Anticonvulsant Activity

This compound has been evaluated for its anticonvulsant effects. Studies involving a series of 4-aminobenzamides demonstrated that some of these compounds, including variations of this compound, were effective against seizures induced by electroshock and pentylenetetrazole in mice, showing promise as anticonvulsants (Clark et al., 1984).

Gastroprokinetic Agents

Research into gastroprokinetic agents has included derivatives of this compound. These compounds, bearing six- and seven-membered heteroalicycles, were evaluated for their potential to enhance gastric emptying activity, indicating their usefulness in treating gastrointestinal motility disorders (Morie et al., 1995).

Organic Synthesis and Medicinal Chemistry

In the field of organic synthesis and medicinal chemistry, this compound has been involved in various syntheses, like the creation of quinazolinones via palladium-catalyzed reactions, demonstrating its versatility as a building block in the synthesis of complex molecules with potential medicinal applications (Hikawa et al., 2012).

Metabolic Studies

It has been used in metabolic studies, particularly in understanding the stability of N-(hydroxymethyl) compounds and their role as metabolites in oxidative metabolism, highlighting its importance in pharmacokinetic and metabolic research (Ross et al., 1983).

Properties

IUPAC Name

4-amino-N-benzyl-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-17(11-12-5-3-2-4-6-12)15(18)13-7-9-14(16)10-8-13/h2-10H,11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYULNQTYVKBFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602659
Record name 4-Amino-N-benzyl-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85592-78-5
Record name 4-Amino-N-benzyl-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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